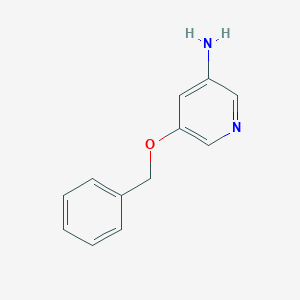

5-(Benzyloxy)pyridin-3-amine

説明

Synthesis Analysis

The synthesis of 5-(Benzyloxy)pyridin-3-amine and related compounds involves various chemical reactions, including cross-coupling reactions, multicomponent syntheses, and cyclization processes. For instance, palladium-catalyzed cross-coupling reactions of pyridylboronic acids with heteroaryl halides bearing a primary amine group have been shown to efficiently produce new amino-substituted arylpyridines, bipyridines, and pyrazinopyridines, indicating a versatile method for synthesizing compounds related to 5-(Benzyloxy)pyridin-3-amine (Thompson et al., 2005). Additionally, electrochemical aliphatic C–H amination strategies offer a path to important heterocyclic motifs, showcasing the diverse synthetic approaches available for creating compounds within the same chemical family (Herold, Bafaluy, & Muñiz, 2018).

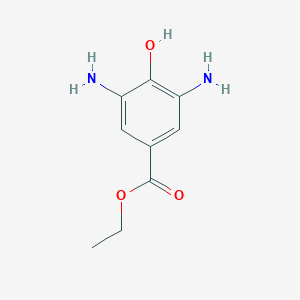

Molecular Structure Analysis

The molecular structure of 5-(Benzyloxy)pyridin-3-amine and its analogs can be elucidated using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. Studies have detailed the synthesis and characterization of compounds exhibiting complex molecular structures, demonstrating the intricate nature of these molecules (Dani et al., 2013). The crystal and molecular structure investigations provide insight into the arrangement of atoms within the compound, influencing its reactivity and physical properties.

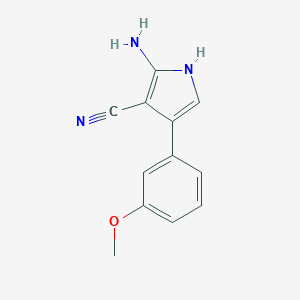

Chemical Reactions and Properties

5-(Benzyloxy)pyridin-3-amine undergoes a variety of chemical reactions, reflecting its reactive nature. The compound's involvement in synthesis reactions, such as those leading to the formation of pyrrolo[3,4-b]pyridin-5-ones, showcases its utility in constructing complex molecular architectures (Janvier, Sun, Bienaymé, & Zhu, 2002). These reactions highlight the chemical versatility and potential applications of 5-(Benzyloxy)pyridin-3-amine in various domains.

Physical Properties Analysis

The physical properties of 5-(Benzyloxy)pyridin-3-amine, such as melting point, solubility, and crystalline structure, are crucial for its handling and application in different chemical processes. Research into related compounds provides insights into their phase behavior, fluorescent properties, and interactions with other substances, which can be inferred for 5-(Benzyloxy)pyridin-3-amine (Hiscock et al., 2019).

Chemical Properties Analysis

The chemical properties of 5-(Benzyloxy)pyridin-3-amine, including its reactivity with various reagents, stability under different conditions, and participation in chemical transformations, are of significant interest. The synthesis and reactions of related pyridine and pyrazole derivatives provide a basis for understanding the chemical behavior of 5-(Benzyloxy)pyridin-3-amine, indicating its potential as a versatile intermediate in organic synthesis (Wang et al., 2010).

科学的研究の応用

DFT Studies on Reaction Mechanisms

A Density Functional Theory (DFT) study focused on the reaction mechanism and regioselectivity of 2-benzyloxypyridine derivatives, including compounds related to 5-(Benzyloxy)pyridin-3-amine. It found that electron-donating groups on the benzene ring could decrease the activation energy of the rearrangement, potentially guiding future synthetic approaches for derivatizing starting materials (Yang et al., 2019).

Antimicrobial Evaluation of Novel Derivatives

Research on novel 5-benzoyl-N-substituted-amino and 5-benzoyl-N-sulfonylamino-4-alkylsulfanyl-2-pyridones, derived from reactions involving similar compounds, showed promising antibacterial and antifungal activities. This study suggests the potential for developing new antimicrobials based on pyridin-3-amine derivatives (Elgemeie et al., 2017).

Synthesis Under Green Conditions

An environmentally friendly synthesis of 5-hydroxy-chromeno[2,3-b]pyridines was achieved by reacting compounds related to 5-(Benzyloxy)pyridin-3-amine under catalyst and solvent-free conditions. This method highlights the push towards greener synthetic routes in chemical research (Gupta & Khurana, 2017).

Schiff Base Synthesis and Inhibitory Study

Schiff bases derived from 2-aminopyridine and substituted benzyaldehydes were synthesized and studied for their antimicrobial properties. These compounds, related in structure to 5-(Benzyloxy)pyridin-3-amine, showed the ability to inhibit the growth of S. aureus and E. coli, indicating their potential as antimicrobial agents (Dueke-Eze et al., 2011).

c-Met Inhibition for Cancer Therapeutics

A series of 5-(benzyloxy)pyridin-2(1H)-one derivatives, closely related to 5-(Benzyloxy)pyridin-3-amine, were synthesized and evaluated for their inhibitory activity against c-Met, a receptor tyrosine kinase implicated in various cancers. One compound exhibited potent inhibition, suggesting the therapeutic potential of such derivatives (Zhang et al., 2013).

作用機序

Target of Action

Similar compounds such as 3-(benzyloxy)pyridin-2-amine have been found to interact with leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 .

Mode of Action

The compound may bind to its target proteins, altering their function and potentially triggering a cascade of biochemical reactions .

Biochemical Pathways

Given its potential targets, it might influence pathways related to inflammation (via leukotriene a-4 hydrolase) and cell growth and differentiation (via mitogen-activated protein kinase 14) .

Result of Action

Based on its potential targets, it might modulate inflammation and cell growth processes .

特性

IUPAC Name |

5-phenylmethoxypyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c13-11-6-12(8-14-7-11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHYKJJZOLICIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CN=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90629385 | |

| Record name | 5-(Benzyloxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Benzyloxy)pyridin-3-amine | |

CAS RN |

186593-25-9 | |

| Record name | 5-(Benzyloxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90629385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

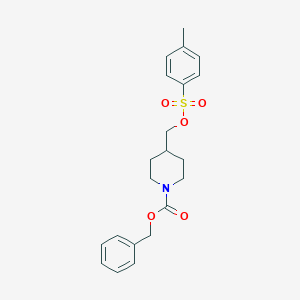

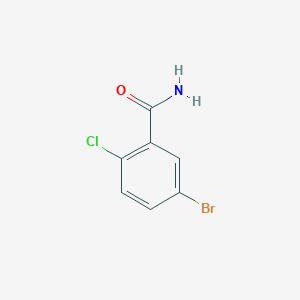

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Benzyl-3,9-diazaspiro[5.5]undecane](/img/structure/B65765.png)

![Bicyclo[2.2.1]heptane-2,5-diamine](/img/structure/B65769.png)